rac-trans 3'-Aminomethyl Nicotine
Overview
Description
Preparation Methods
The synthesis of rac-trans 3’-Aminomethyl Nicotine involves several steps. The synthetic routes typically include the reaction of nicotine with formaldehyde and ammonia under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
rac-trans 3’-Aminomethyl Nicotine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotine N-oxide, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
rac-trans 3’-Aminomethyl Nicotine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotine derivatives.
Biology: Researchers use it to investigate the biological effects of nicotine and its analogs.
Medicine: It has potential therapeutic applications in treating nicotine addiction.
Mechanism of Action
The mechanism of action of rac-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the brain. By binding to these receptors, it mimics the effects of nicotine, thereby reducing withdrawal symptoms and cravings in individuals attempting to quit smoking . The molecular targets include various subtypes of nicotinic receptors, and the pathways involved are related to neurotransmitter release and modulation .
Comparison with Similar Compounds
rac-trans 3’-Aminomethyl Nicotine can be compared with other nicotine derivatives such as:
Nicotine: The parent compound, which has a similar structure but lacks the aminomethyl group.
Nicotine N-oxide: An oxidized form of nicotine.
Nornicotine: A demethylated form of nicotine.
The uniqueness of rac-trans 3’-Aminomethyl Nicotine lies in its specific structure, which allows it to be used in targeted research and therapeutic applications .
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCSWXAFXSTAI-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587763 | |
Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623579-03-3 | |
Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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